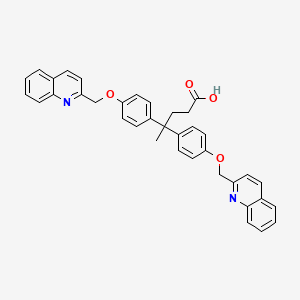
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a pentanoic acid backbone with two quinolylmethoxyphenyl groups attached at the 4,4-positions. The presence of quinoline moieties imparts specific chemical properties that make this compound valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-quinolylmethanol: This intermediate is synthesized by reacting quinoline with formaldehyde in the presence of a catalyst.
Formation of 4-(2-quinolylmethoxy)phenyl compound: The 2-quinolylmethanol is then reacted with 4-hydroxybenzaldehyde under basic conditions to form 4-(2-quinolylmethoxy)benzaldehyde.
Condensation Reaction: The 4-(2-quinolylmethoxy)benzaldehyde undergoes a condensation reaction with 4,4-bis(4-hydroxyphenyl)pentanoic acid in the presence of a suitable acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the inhibition of leukotriene formation.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of leukotrienes by targeting the five-lipoxygenase-activating protein. This inhibition occurs through the binding of the compound to the active site of the protein, thereby preventing the conversion of arachidonic acid to leukotrienes.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid: A structurally similar compound with hydroxyl groups instead of quinolylmethoxy groups.
4,4-Bis(4-methoxyphenyl)pentanoic acid: Another similar compound with methoxy groups instead of quinolylmethoxy groups.
Uniqueness
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid is unique due to the presence of quinoline moieties, which impart specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C37H32N2O4 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoic acid |
InChI |
InChI=1S/C37H32N2O4/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31/h2-21H,22-25H2,1H3,(H,40,41) |
Clave InChI |
JZNYKMFUBPEYJE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5 |
Sinónimos |
4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid ABT 080 ABT-080 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















